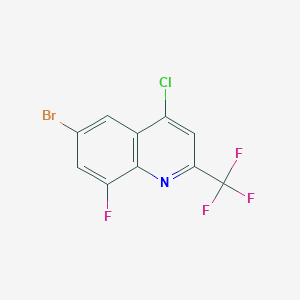
6-Bromo-4-cloro-8-fluoro-2-(trifluorometil)quinolina
Descripción general
Descripción
“6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1156277-85-8 . It has a molecular weight of 328.49 . The IUPAC name for this compound is 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature of 4 degrees Celsius . The molecular weight of this compound is 328.49 .
Mecanismo De Acción
The exact mechanism of action of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is not yet fully understood, but it is known to interact with a variety of biological molecules. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is thought to interact with metal ions, proteins, and enzymes, and is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. In addition, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline has been shown to have an insecticidal effect, and has been studied as a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline has a number of advantages for use in laboratory experiments. It is relatively inexpensive, it has a low toxicity, and it is capable of forming strong bonds with other molecules. However, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline also has some limitations. It is not soluble in water, and its interactions with metal ions and proteins can be difficult to control.
Direcciones Futuras
The potential applications of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are still being explored, and there are a number of exciting future directions for research. These include the development of new synthesis methods for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, the exploration of the potential therapeutic applications of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline could lead to the discovery of new therapeutic agents and the development of new methods for detecting and controlling metal ions in aqueous solutions.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos farmacéuticos
El grupo trifluorometil presente en este compuesto es una característica común en muchos fármacos aprobados por la FDA . Este grupo puede mejorar la actividad biológica de los productos farmacéuticos. Por lo tanto, la 6-Bromo-4-cloro-8-fluoro-2-(trifluorometil)quinolina podría utilizarse como precursor o intermedio en la síntesis de nuevos compuestos medicinales con posibles aplicaciones en el tratamiento de diversas enfermedades.
Químicos agrícolas
Las quinolinas fluoradas, como nuestro compuesto de interés, han encontrado aplicaciones en la agricultura . Se pueden utilizar para desarrollar nuevos pesticidas o herbicidas, ofreciendo una forma de controlar las plagas y las malas hierbas de forma más eficaz debido a las propiedades únicas que confieren los átomos de flúor.
Ciencia de los materiales
En la ciencia de los materiales, la incorporación de compuestos fluorados puede conducir al desarrollo de materiales con propiedades especiales, como una mayor resistencia a los disolventes y los productos químicos . Este compuesto podría contribuir a la síntesis de materiales avanzados para diversas aplicaciones industriales.
Catálisis
Las propiedades electrónicas únicas de los compuestos fluorados los hacen adecuados para su uso como catalizadores en reacciones químicas . La this compound podría participar en procesos catalíticos que requieren la estabilidad y la reactividad proporcionadas por los átomos de flúor.
Química analítica
En química analítica, los compuestos fluorados se utilizan a menudo como patrones o reactivos debido a sus distintas firmas químicas . Este compuesto podría utilizarse en el desarrollo de nuevos métodos analíticos o en la mejora de los existentes.
Síntesis orgánica
Este compuesto puede servir como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas fluoradas complejas . Sus átomos de halógeno reactivos lo convierten en un reactivo versátil para la formación de enlaces carbono-heteroátomo.
Cristales líquidos
Se sabe que las quinolinas fluoradas son componentes de los cristales líquidos . La estructura del compuesto podría utilizarse en el diseño de nuevas pantallas de cristal líquido con un rendimiento y una estabilidad mejorados.
Inhibición enzimática
Debido a la presencia de la estructura de quinolina, que es conocida por sus propiedades inhibitorias de las enzimas, este compuesto podría explorarse por su potencial para actuar como inhibidor enzimático . Esta aplicación podría conducir al desarrollo de nuevos tratamientos para enfermedades en las que la regulación enzimática es crucial.
Safety and Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCVGVZBRRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)


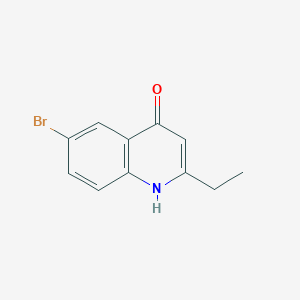
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

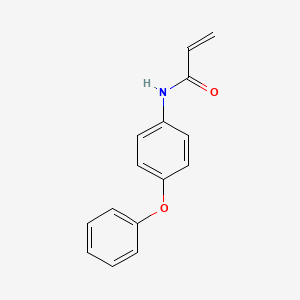
![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
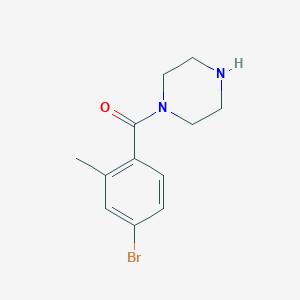
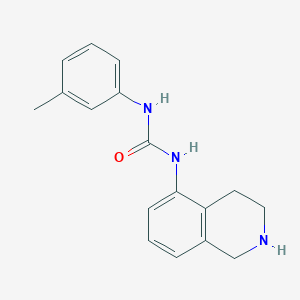

![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
